molecular formula C12H13ClN2O2 B2788311 N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1009340-97-9

N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2788311
CAS No.: 1009340-97-9
M. Wt: 252.7
InChI Key: CXINCYRLVYRZCZ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide (CAS 1009340-97-9) is a high-purity chemical compound offered for research and development purposes. This small molecule features a 5-oxopyrrolidine scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its prevalence in biologically active compounds and drugs . The compound is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Compounds based on the 5-oxopyrrolidine (2-pyrrolidinone) core are of significant interest in antimicrobial research . This scaffold is found in natural alkaloids with noted antibacterial activities and serves as a key building block in the synthesis of novel derivatives aimed at overcoming antibiotic resistance . Researchers are exploring these structures to develop new agents against a range of Gram-positive and Gram-negative bacterial strains, including challenging drug-resistant pathogens . IDENTIFICATION • CAS Number : 1009340-97-9 • Molecular Formula : C12H13ClN2O2 • Molecular Weight : 252.70 g/mol • SMILES : O=C(C(CC1)NC1=O)NC2=CC=C(C)C(Cl)=C2 This product is provided for research applications only. All information presented is for informational purposes only. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-7-2-3-8(6-9(7)13)14-12(17)10-4-5-11(16)15-10/h2-3,6,10H,4-5H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXINCYRLVYRZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of acetic acid as a solvent, which facilitates the reaction and ensures good yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide and a pyridine-based analog, 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5):

Property This compound 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Core Structure 5-oxopyrrolidine (saturated 5-membered ring) 6-oxopyridine (aromatic 6-membered ring)
Substituents 3-chloro-4-methylphenyl 2,4-difluorophenyl, 3-(trifluoromethyl)benzyl
Molecular Formula C₁₂H₁₃ClN₂O₂ C₂₀H₁₂ClF₅N₂O₂
Halogen Content 1 Cl atom 1 Cl, 5 F atoms
Commercial Status Discontinued (CymitQuimica) Available (Parchem Chemicals)
Key Observations:
  • Core Ring Systems: The pyrrolidine core in the target compound confers conformational flexibility, which may enhance binding to specific biological targets.
  • Substituent Effects: The 3-chloro-4-methylphenyl group in the pyrrolidine derivative offers moderate hydrophobicity, while the pyridine analog’s 2,4-difluorophenyl and trifluoromethylbenzyl groups introduce strong electron-withdrawing effects and enhanced lipophilicity. Fluorine atoms are known to improve metabolic stability and bioavailability, making the pyridine analog a more viable candidate for drug development .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The pyridine analog’s trifluoromethyl group significantly increases logP values compared to the pyrrolidine derivative, suggesting better membrane permeability.
  • Metabolic Stability : Fluorine substituents in the pyridine compound may reduce oxidative metabolism via cytochrome P450 enzymes, extending half-life .
  • Synthetic Accessibility : The discontinuation of the pyrrolidine derivative could indicate challenges in scalability or purification, whereas the pyridine analog’s commercial availability implies optimized synthetic routes.

Biological Activity

N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer and antimicrobial properties, and discusses relevant case studies and research findings.

1. Chemical Structure and Properties

The compound features a pyrrolidine core with various substituents, including a chloro-substituted phenyl ring . The presence of halogen atoms (chlorine) enhances its lipophilicity, potentially influencing its interaction with biological targets. The unique arrangement of these functional groups is crucial for its pharmacological properties.

2.1 Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against lung cancer cells.

Case Study: A549 Cell Line
In vitro studies using the A549 human lung adenocarcinoma cell line demonstrated that this compound can reduce cell viability significantly:

  • Cytotoxicity Assessment : The compound was tested at a concentration of 100 µM for 24 hours, revealing a reduction in cell viability by approximately 63.4% compared to untreated controls (p < 0.05) .
  • Comparison with Control Drugs : Its activity was compared to standard chemotherapeutics like cisplatin, showing comparable or enhanced effects depending on the structural modifications made to the compound .
CompoundViability Reduction (%)Statistical Significance
This compound63.4%p < 0.05
Cisplatin19.7%-

2.2 Antimicrobial Activity

The compound also demonstrates antimicrobial potential against various pathogens, particularly multidrug-resistant strains.

Case Study: Antimicrobial Screening
In a study assessing the antimicrobial properties of various derivatives, this compound was evaluated against:

  • Multidrug-resistant Staphylococcus aureus
  • Klebsiella pneumoniae

Results indicated that certain derivatives exhibited potent activity against these pathogens, highlighting the compound's potential as an antimicrobial agent .

PathogenActivity ObservedReference
Staphylococcus aureusPotent against resistant strains
Klebsiella pneumoniaeSignificant inhibition

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could interact with specific receptors, altering signaling pathways critical for tumor growth and survival .

4. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its notable anticancer and antimicrobial activities. Further research is warranted to explore its full therapeutic potential and elucidate the precise mechanisms underlying its biological effects.

Q & A

Q. What are the recommended synthetic routes for N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide?

Methodological Answer : A multi-step synthesis can be designed based on analogous pyrrolidine-carboxamide compounds:

Core Formation : Construct the 5-oxopyrrolidine ring via cyclization of a γ-keto acid derivative, using reagents like ethyl acetoacetate and ammonium acetate under reflux conditions .

Carboxamide Coupling : React the pyrrolidine intermediate with 3-chloro-4-methylaniline using coupling agents (e.g., HATU or DCC) in anhydrous DMF .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) by HPLC .

Q. How is the molecular structure of this compound validated?

Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • Spectroscopic Analysis : Use 1^1H/13^{13}C NMR to verify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and carbonyl groups (δ ~170–175 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~295.7) .

Q. What preliminary assays evaluate its biological activity?

Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinases) .
  • Cytotoxicity : Test in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC50_{50} determination .
  • Antimicrobial Activity : Use broth microdilution against E. coli and S. aureus (MIC values reported as ≤50 µg/mL in related compounds) .

Advanced Research Questions

Q. How can mechanistic studies elucidate its pharmacodynamics?

Methodological Answer :

  • Molecular Docking : Simulate binding to target proteins (e.g., PARP-1 or HDACs) using AutoDock Vina, focusing on interactions with the chlorophenyl and carboxamide groups .
  • Kinetic Studies : Perform surface plasmon resonance (SPR) to measure binding affinity (KDK_D) and residence time .
  • Gene Expression Profiling : Use RNA-seq to identify differentially expressed pathways in treated vs. untreated cells .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer :

  • Purity Verification : Re-analyze compound batches via LC-MS to rule out degradation or impurities (>99% purity required) .
  • Assay Standardization : Repeat assays under controlled conditions (e.g., fixed ATP concentration in kinase assays) .
  • Meta-Analysis : Compare structural analogs (e.g., substituent effects on the phenyl ring) to identify activity trends .

Q. What strategies optimize structure-activity relationships (SAR) for this compound?

Methodological Answer :

  • Substituent Modulation : Synthesize derivatives with varied groups (e.g., fluoro or methoxy substituents on the phenyl ring) and test activity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with biological outcomes .
  • Proteomics : Identify target engagement via thermal shift assays or affinity pull-downs followed by LC-MS/MS .

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